molecular formula C11H9FO2 B8530667 7-fluoro-4-methyl-5-vinyl-3H-isobenzofuran-1-one

7-fluoro-4-methyl-5-vinyl-3H-isobenzofuran-1-one

Cat. No. B8530667
M. Wt: 192.19 g/mol
InChI Key: BTOXXBFEACCYKV-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A mixture of 5-bromo-7-fluoro-4-methyl-3H-isobenzofuran-1-one (0.6 g, 2.45 mmol), potassium vinyltrifluoroborate (492 mg, 3.67 mmol) and Pd(dppf)Cl2 (100 mg) in 20 mL of TEA and 20 mL of EtOH was heated to reflux under N2 for 4 hrs and then concentrated. The resulting oil was purified by prep-TLC to give 7-fluoro-4-methyl-5-vinyl-3H-isobenzofuran-1-one.
Name
5-bromo-7-fluoro-4-methyl-3H-isobenzofuran-1-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
492 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:13])=[C:4]2[C:8](=[C:9]([F:11])[CH:10]=1)[C:7](=[O:12])[O:6][CH2:5]2.[CH:14]([B-](F)(F)F)=[CH2:15].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:11][C:9]1[CH:10]=[C:2]([CH:14]=[CH2:15])[C:3]([CH3:13])=[C:4]2[C:8]=1[C:7](=[O:12])[O:6][CH2:5]2 |f:1.2,4.5.6.7|

Inputs

Step One
Name
5-bromo-7-fluoro-4-methyl-3H-isobenzofuran-1-one
Quantity
0.6 g
Type
reactant
Smiles
BrC=1C(=C2COC(C2=C(C1)F)=O)C
Name
Quantity
492 mg
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
TEA
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 4 hrs
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by prep-TLC

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=C2COC(C12)=O)C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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